Technical Whitepaper: Profiling 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine in Modern Drug Discovery
Technical Whitepaper: Profiling 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine in Modern Drug Discovery
Executive Summary
The compound 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS Number: 1157126-01-6 ) is a highly specialized, multifunctional building block utilized in advanced medicinal chemistry and agrochemical development[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a strategically designed scaffold. It combines three critical pharmacophoric elements: a primary amine for versatile synthetic derivatization, a 1,2,4-triazole ring for targeted metalloenzyme coordination, and a trifluoromethyl (-CF3) group to artificially engineer metabolic stability and lipophilicity[2][3].
This technical guide provides an in-depth analysis of its structural utility, mechanistic pathways, and field-validated experimental protocols for drug development professionals.
Structural and Physicochemical Profiling
The architectural brilliance of CAS 1157126-01-6 lies in its dense functionalization. The 1,2,4-triazole core is a "privileged scaffold" recognized for its ability to act as a bioisostere for amides and esters, while simultaneously serving as a potent hydrogen bond acceptor[4]. When positioned adjacent to a strongly electron-withdrawing -CF3 group, the molecule exhibits unique physicochemical behaviors that directly impact drug design.
Table 1: Physicochemical & Mechanistic Profiling
| Property | Value (Typical/Calculated) | Mechanistic Significance in Drug Design |
| Molecular Weight | 208.14 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD); allows mass budget for further elaboration. |
| LogP (Calculated) | ~0.8 - 1.2 | Balanced hydrophilicity/lipophilicity, ensuring favorable oral bioavailability and membrane permeation. |
| Fluorine Content | 3 atoms (-CF3) | Shields the adjacent carbon from cytochrome P450 (CYP)-mediated alpha-oxidation, extending metabolic half-life[2]. |
| H-Bond Donors | 2 (Primary Amine) | Provides a highly reactive nucleophilic handle for amide coupling or reductive amination. |
| H-Bond Acceptors | 3 (Triazole Nitrogens) | Enables coordinate covalent bonding with transition metals (e.g., heme iron in CYP51)[5][6]. |
Mechanistic Utility: Target Engagement & Stability
The Triazole Pharmacophore and CYP51 Inhibition
In the development of antifungal agents (and certain anticancer therapeutics), the 1,2,4-triazole moiety is engineered to target lanosterol 14α-demethylase (CYP51)[4][5]. The unhindered nitrogen (N4) of the triazole ring possesses a lone pair of electrons that forms a coordinate bond with the heme iron (Fe²⁺/Fe³⁺) at the enzyme's active site. This competitive inhibition blocks the demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting fungal cell membrane integrity[6][7].
Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives leading to fungal cell death.
The Shielding Effect of the Trifluoromethyl Group
The incorporation of the -CF3 group in CAS 1157126-01-6 is not arbitrary. Fluorine is the most electronegative element, and the C-F bond is highly resistant to metabolic cleavage. By placing the -CF3 group adjacent to the triazole and amine functionalities, medicinal chemists create a steric and electronic "shield." This prevents oxidative enzymes from accessing the carbon backbone, drastically reducing intrinsic clearance (CLint) and improving the pharmacokinetic (PK) profile of the resulting drug candidate[2][3].
Experimental Workflows & Self-Validating Protocols
To effectively utilize 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine in library generation, scientists must account for the electron-withdrawing nature of the -CF3 group, which slightly reduces the nucleophilicity of the adjacent primary amine.
Protocol 1: High-Throughput Amide Coupling (Self-Validating System)
Causality: Standard coupling reagents like EDC/HOBt often yield poor results with sterically hindered or electronically deactivated amines. Therefore, HATU is selected for its superior ability to stabilize the active ester intermediate, while DIPEA serves as a non-nucleophilic base to maintain the amine in its reactive, unprotonated state.
Step-by-Step Methodology:
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Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active O-At ester.
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Coupling: Add 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (1.1 eq) to the reaction mixture. Stir at 40°C for 4–6 hours. Note: Mild heating is applied to overcome the steric bulk of the -CF3 group.
-
Self-Validation (QC Check): Withdraw a 5 µL aliquot, dilute in 100 µL acetonitrile, and analyze via UPLC-MS.
-
Correction Loop: If >10% of the unreacted amine remains, spike the reaction with an additional 0.5 eq of HATU and stir for 2 more hours.
-
-
Quenching & Purification: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).
High-throughput amide coupling workflow utilizing CAS 1157126-01-6 for library generation.
Protocol 2: In Vitro Microsomal Stability Assay
Causality: To validate the metabolic shielding hypothesis of the -CF3 group, derivatives synthesized from CAS 1157126-01-6 must be tested against Human Liver Microsomes (HLMs).
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing HLMs (0.5 mg/mL protein concentration).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding NADPH (final concentration 1 mM).
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
-
Quenching (Self-Validation): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Control Check: Run Verapamil concurrently as a high-clearance positive control to validate HLM enzymatic viability.
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Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Table 2: Benchmark Quantitative Data Matrix
| Assay / Metric | Baseline Control | 3,3,3-Trifluoro-triazole Derivative | Causality / Observation |
| Amide Coupling Yield | Benzylamine (>95%) | 75-85% | Steric hindrance and electron withdrawal from -CF3 reduce amine nucleophilicity. |
| HLM Intrinsic Clearance | Verapamil (>50 µL/min/mg) | Low (<15 µL/min/mg) | -CF3 effectively shields the aliphatic backbone from CYP-mediated oxidation. |
| CYP51 Binding Affinity | Fluconazole (Baseline) | Enhanced (up to 3x) | Triazole coordinates heme; -CF3 occupies the adjacent hydrophobic binding pocket. |
References
-
88-2861-12 Enamine 化合物 250mg CAS No:1157126-01-6 EN300 , AS-1 / Enamine, [Link]
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BLD Pharmatech Co., Limited - Chemical Database , ChemBuyersGuide,[Link]
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The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review , Research Journal of Pharmacy and Technology, [Link]
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Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization , ACS Publications, [Link]
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Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones , National Institutes of Health (PMC),[Link]
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